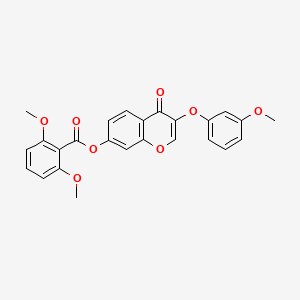

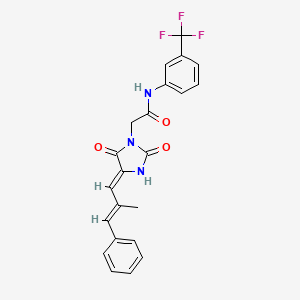

N-(2-(2-fluorophenyl)-2-methoxypropyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole and carbazole derivatives from 2-fluorophenyl imines showcases the methodology that might be similar to producing N-(2-(2-fluorophenyl)-2-methoxypropyl)-1H-indole-2-carboxamide. These processes involve multi-step syntheses that may include nucleophilic substitution reactions, ester hydrolysis, and reductive cyclizations. For example, a method for creating substituted indoles and carbazoles demonstrates the versatility and complexity of synthesizing related compounds, where 2-fluoroaniline derivatives serve as key intermediates (Kudzma, 2003).

Molecular Structure Analysis

The structural elucidation of similar compounds often employs spectroscopic techniques, including NMR and LC-MS, alongside X-ray crystallography. For instance, the compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was characterized by these methods, providing insights into the 3D arrangement of atoms and the molecular conformation (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can include selective coupling reactions, as seen with N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. These reactions are typically catalyzed by metals such as rhodium, highlighting the compound's reactivity towards electrophilic addition and C-H activation mechanisms (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of a compound like this compound could be inferred from studies on similar molecules. These properties include solubility, melting point, and optical rotation, which can be significantly affected by the compound's molecular structure and substituents. For example, solvent dependence of optical rotation in structurally related compounds suggests complex interactions with their environment (Deguchi et al., 1993).

Chemical Properties Analysis

The chemical behavior of indole-2-carboxamide derivatives under various conditions can provide insights into their stability, reactivity, and potential for further chemical modifications. These properties are crucial for designing molecules with desired biological activities and pharmacological profiles. Studies on indole-2-carboxamides as antituberculosis agents, for instance, demonstrate the impact of structural modifications on biological activity and metabolic stability (Kondreddi et al., 2013).

Applications De Recherche Scientifique

1. Met Kinase Inhibition

The compound shows promise as a selective and orally efficacious inhibitor of the Met kinase superfamily, with applications in cancer therapy. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, suggesting its potential in cancer treatment (Schroeder et al., 2009).

2. Rh(III)-Catalyzed Selective Coupling

Research on N-methoxy-1H-indole-1-carboxamide demonstrates its potential in Rh(III)-catalyzed selective coupling with aryl boronic acids. This process is efficient for diverse product formation and involves selective C-C and C-C/C-N bond formation, indicating its significance in synthetic chemistry (Zheng, Zhang, & Cui, 2014).

3. Synthesis of Substituted Indoles and Carbazoles

The compound plays a role in the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, highlighting its utility in the synthesis of complex organic molecules with potential pharmaceutical applications (Kudzma, 2003).

4. PET Radiotracer Development

It's involved in the development of PET radiotracers for studying CB1 cannabinoid receptors, signifying its importance in neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).

5. Antituberculosis Agents

Indole-2-carboxamides, a class that includes this compound, have been identified as promising antituberculosis agents. They exhibit improved in vitro activity compared to current standard TB drugs, positioning them as potential new therapies for tuberculosis (Kondreddi et al., 2013).

6. Antimycobacterial and Anticancer Agents

Some derivatives of this compound have been synthesized and evaluated for antimycobacterial and anticancer activities. They displayed moderate to good inhibitory activity and broad spectrum antiproliferative activity, suggesting their potential in treating infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).

7. Serotonin 1A Receptors in Alzheimer's Disease

The compound's derivatives are used in PET imaging for quantification of 5-HT1A receptors in the brains of Alzheimer's disease patients. This aids in understanding the progression of Alzheimer’s and developing treatments (Kepe et al., 2006).

8. Cyclooxygenase-2 Inhibitors

Indol-2 and 3-carboxamides, including this compound, have been explored as inhibitors of cyclooxygenase-2 (COX-2), indicating their potential in treating inflammation and related disorders (Olgen et al., 2002).

Mécanisme D'action

The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-19(24-2,14-8-4-5-9-15(14)20)12-21-18(23)17-11-13-7-3-6-10-16(13)22-17/h3-11,22H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIVLCGLRALHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)